N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
Descripción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a structurally complex heterocyclic compound featuring a benzodioxin core fused with a pyrimidinone-acetamide scaffold and a substituted pyrazole moiety. The compound’s synthesis likely involves multi-step reactions, including nucleophilic substitutions and cyclizations, as seen in analogous heterocyclic systems . Structural confirmation of such compounds typically relies on spectroscopic techniques (e.g., ¹H NMR, IR, mass spectrometry) and X-ray crystallography tools like SHELXL .
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethylpyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O4/c1-5-17-15(4)23-22(27-14(3)10-13(2)25-27)26(21(17)29)12-20(28)24-16-6-7-18-19(11-16)31-9-8-30-18/h6-7,10-11H,5,8-9,12H2,1-4H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLJUZPUMGKPQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N(C1=O)CC(=O)NC2=CC3=C(C=C2)OCCO3)N4C(=CC(=N4)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to related heterocyclic derivatives reported in the literature. Key analogues include benzoxazinones, pyrimidinyl acetamides, and antimicrobial dithiazoles, which share overlapping pharmacophores or synthetic strategies.
Table 1: Structural and Functional Comparison with Analogues
Structural Similarities and Divergences
- Benzodioxin vs. Benzooxazinone: The benzodioxin core in the target compound is a bicyclic ether, whereas benzooxazinones (e.g., compound 7a-c ) incorporate a lactam ring. This difference impacts solubility and metabolic stability; ethers are generally more resistant to hydrolysis than lactams.
- Pyrimidinone-Pyrazole Hybrid: The pyrimidinone ring substituted with a 3,5-dimethylpyrazole is a unique feature. Similar pyrimidinone derivatives (e.g., Rapa analogues ) show that substituents at the 2- and 6-positions significantly alter electronic environments, as evidenced by NMR chemical shift variations in regions corresponding to substituent attachment points .
- Acetamide Linker: The acetamide group bridges the benzodioxin and pyrimidinone moieties, analogous to phenoxyacetamide spacers in stereoisomeric amides .
Pharmacological and Crystallographic Insights
- Antimicrobial Potential: While the target compound’s activity is undocumented, structurally related dithiazoles and benzoxazinones exhibit antimicrobial properties . The pyrazole and pyrimidinone groups may similarly interact with bacterial targets via hydrogen bonding or π-π stacking .
- Crystallographic Behavior: The compound’s hydrogen-bonding motifs (e.g., pyrimidinone C=O and acetamide N–H) could form graph-set patterns comparable to those in Etter’s analysis of molecular aggregates . SHELXL refinement would be essential for resolving its crystal structure.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
